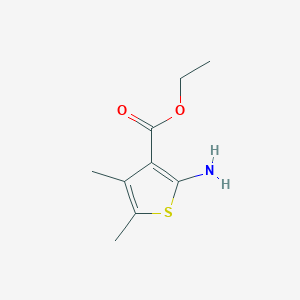

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-4-12-9(11)7-5(2)6(3)13-8(7)10/h4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSDXODDWAQWJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197437 | |

| Record name | Ethyl 2-amino-4,5-dimethyl3-thenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-24-1 | |

| Record name | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-4,5-dimethyl3-thenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004815241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4815-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-amino-4,5-dimethyl3-thenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-4,5-dimethyl3-thenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-AMINO-4,5-DIMETHYL3-THENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R50Y14M25S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate CAS 4815-24-1 properties

An In-depth Technical Guide to Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS 4815-24-1)

For Researchers, Scientists, and Drug Development Professionals

Overview

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, with CAS number 4815-24-1, is a substituted aminothiophene derivative. Thiophene-based compounds are a significant class of heterocyclic molecules that are integral to numerous biologically active compounds and functional materials.[1][2] This particular molecule serves as a versatile and crucial intermediate in organic synthesis. Its unique thiophene structure enhances reactivity, making it a valuable building block for the development of novel therapeutic agents and advanced materials.[3] Researchers in medicinal chemistry value its role in creating biologically active molecules, while its properties also pave the way for new pathways in organic synthesis and materials science, including the formulation of specialty polymers, dyes, and electronic materials.[1][3]

Physicochemical Properties

The fundamental physicochemical properties of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate are summarized below. The data has been compiled from various suppliers and literature sources.

| Property | Value | Source(s) |

| CAS Number | 4815-24-1 | [3][4][5] |

| Molecular Formula | C₉H₁₃NO₂S | [3][4] |

| Molecular Weight | 199.27 g/mol | [3][4] |

| Appearance | White to light yellow or amber solid/powder | [3][4][5][6] |

| Melting Point | 90 - 94 °C | [3][5] |

| Boiling Point | 100 °C (Note: Pressure not specified) | [6] |

| Purity | ≥ 98% (by GC) | [3][4][5] |

| Synonyms | 2-Amino-4,5-dimethylthiophene-3-carboxylic acid ethyl ester, Ethyl 2-amino-4,5-dimethyl-3-thenoate | [3][5][6] |

Synthesis and Purification: Experimental Protocols

The most established method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald multicomponent reaction.[7] This one-pot synthesis is efficient and straightforward.

Gewald Synthesis Protocol

This protocol involves the condensation of a ketone (2-butanone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur, catalyzed by a base.

Materials:

-

2-Butanone (0.28 mol)

-

Ethyl cyanoacetate (0.28 mol)

-

Elemental sulfur powder (0.28 mol)

-

Diethylamine (0.28 mol) or Morpholine

-

Ethanol (as solvent)

-

Ice-cold water

Procedure:

-

To a suitable round-bottomed flask (e.g., 100-mL), add 2-butanone (20 g, 0.28 mol), ethyl cyanoacetate (31.4 g, 0.28 mol), and elemental sulfur powder (8.9 g, 0.28 mol).[8]

-

Add ethanol as the solvent to the mixture.[8]

-

While stirring, slowly add diethylamine (21 g, 0.28 mol) dropwise to the mixture.[8] An alternative protocol suggests adding morpholine (5 mL) over 30 minutes at 35-40 °C.[9]

-

The reaction mixture is then stirred continuously. Depending on the specific procedure, this can be done at room temperature for 8 hours or at 45-50 °C for 3 hours.[8][9]

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC).[1]

-

Upon completion, allow the mixture to cool to room temperature. Some protocols suggest further cooling in a refrigerator overnight.[2]

-

Quench the reaction by diluting the mixture with water.[1][8] This will cause the product to precipitate.

-

Collect the resulting solid precipitate by filtration.[8][9]

-

Wash the crude product with ethanol.[9]

Purification Protocol

The crude product can be purified to achieve high purity (≥98%).

Materials:

-

Crude Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

-

Ethanol

Procedure:

-

The most commonly cited method for purification is recrystallization from ethanol.[8][9]

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Filter the purified crystals and dry them under vacuum. The expected product is a yellow solid.[8]

Caption: Workflow for the Gewald synthesis and purification of the title compound.

Applications and Biological Activities

This compound is a key starting material in several fields, owing to the versatile reactivity of the aminothiophene scaffold.

-

Pharmaceutical Development : It is a crucial intermediate for synthesizing pharmaceuticals.[3] Its derivatives are explored for a wide range of therapeutic uses, including anti-inflammatory, analgesic, antioxidant, and potential anticancer agents.[2][8][10] The thiophene core is known to enhance bioactivity, with some derivatives targeting neurological disorders.[3][11]

-

Agrochemicals : The compound is used in the formulation of agrochemicals, where it acts as a bioactive agent to improve pest control and enhance crop resilience.[3]

-

Materials Science : It finds applications in creating specialty chemicals and polymers.[3] The inherent properties of thiophenes are suitable for developing functional materials like organic light-emitting diodes (OLEDs) and field-effect transistors.[1]

-

Analytical Chemistry : It can be employed as a chemical standard in various analytical methods to improve the accuracy and reliability of analyses.[3]

Potential Signaling Pathway Involvement

While specific signaling pathways for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate are not extensively documented, the broader class of 2-aminothiophene derivatives has been shown to interact with key biological targets. This suggests potential mechanisms of action for novel drugs synthesized from this intermediate.

-

Adenosine A1 Receptor Modulation : Thiophene derivatives have been identified as allosteric enhancers at the adenosine A1 receptor, a target linked to antiarrhythmic and antilipolytic activities.[1]

-

Enzyme Inhibition : Derivatives have been investigated as inhibitors of various enzymes. For instance, some have been screened for inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B), a key target in the treatment of diabetes and obesity.[12]

The diagram below illustrates a conceptual relationship where derivatives of the title compound could potentially modulate these signaling pathways to achieve a therapeutic effect.

Caption: Potential modulation of signaling pathways by aminothiophene derivatives.

Safety and Handling

Appropriate safety measures must be observed when handling this chemical.

-

Hazard Classification : The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[13]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles (EN 166), and a lab coat.[14]

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.[14][15]

-

Storage : Store in a dry, cool, and well-ventilated place.[14] Keep the container tightly closed and away from incompatible materials such as oxidizing agents.[15]

Conclusion

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a high-value chemical intermediate with significant potential across pharmaceuticals, agrochemicals, and materials science. Its straightforward synthesis via the Gewald reaction and its versatile chemical nature make it an attractive starting point for the discovery and development of novel, high-performance molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage this compound in their work.

References

- 1. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. chemimpex.com [chemimpex.com]

- 4. labproinc.com [labproinc.com]

- 5. Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate | 4815-24-1 | TCI Deutschland GmbH [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ETHYL 2-AMINO-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE | 4815-24-1 [chemicalbook.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ethyl 2-aminothiophene-3-carboxylate | C7H9NO2S | CID 1988156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. fishersci.com [fishersci.com]

Physical and chemical properties of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a polysubstituted aminothiophene that serves as a key intermediate in the synthesis of various heterocyclic compounds with significant biological activities. Its thiophene core makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a solid at room temperature, typically appearing as a white to pale yellow crystalline powder.[1] It is recognized for its stability and enhanced solubility, which makes it a versatile reagent in organic synthesis.[2]

Data Summary

The following table summarizes the key physical and chemical properties of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | N/A |

| Synonyms | 2-Amino-4,5-dimethyl-3-thiophenecarboxylic Acid Ethyl Ester | [3] |

| CAS Number | 4815-24-1 | [1] |

| Molecular Formula | C₉H₁₃NO₂S | [1] |

| Molecular Weight | 199.27 g/mol | [1] |

| Appearance | White to almost white clear liquid or Very Pale Yellow solid | [1][4] |

| Melting Point | 90 - 94 °C, 93 °C | [1][4] |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Enhanced solubility | [2] |

| pKa | Data not available | N/A |

| UV max (MeOH) | 310 nm | [3] |

| Purity | ≥ 98% (GC) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

¹H NMR Spectroscopy

A representative ¹H NMR spectrum of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate in CDCl₃ shows the following signals:

-

δ 1.2 (t, 3H, J = 7.0 Hz): Triplet corresponding to the three protons of the ethyl ester's methyl group.

-

δ 2.0 (s, 3H): Singlet for the three protons of the methyl group at position 5 of the thiophene ring.

-

δ 2.3 (s, 3H): Singlet for the three protons of the methyl group at position 4 of the thiophene ring.

-

δ 4.5 (q, 2H, J = 7.0 Hz): Quartet for the two protons of the ethyl ester's methylene group.

¹³C NMR Spectroscopy

IR Spectroscopy

The Infrared (IR) spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies (in cm⁻¹) observed for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate are:

-

3433, 3336, 3218 cm⁻¹: N-H stretching vibrations of the primary amine group.

-

2918, 2855 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

1716 cm⁻¹: C=O stretching vibration of the ester group.

-

1609, 1520 cm⁻¹: C=C stretching vibrations within the thiophene ring.

-

1305, 1047 cm⁻¹: C-O stretching vibrations.

Experimental Protocols

Synthesis via Gewald Reaction

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is commonly synthesized via the Gewald three-component reaction.[3] This one-pot synthesis involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

3.1.1. Materials and Reagents

-

2-Butanone

-

Ethyl cyanoacetate

-

Elemental sulfur powder

-

Diethylamine (or Morpholine)

-

Ethanol

-

Water (for quenching)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

3.1.2. Procedure

-

In a round-bottomed flask, dissolve 2-butanone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.0 eq.) in ethanol.[3]

-

To this mixture, add diethylamine (1.0 eq.) dropwise with stirring.[3]

-

Stir the reaction mixture continuously at room temperature for 8 hours or heat to 45-55 °C for 2-3 hours.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water to precipitate the crude product.[3]

-

Collect the precipitate by filtration and wash with cold ethanol.

-

Purify the crude product by recrystallization from ethanol to yield Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a yellow solid.[3]

Characterization Protocols

3.2.1. Melting Point Determination

The melting point of the purified product can be determined using a standard melting point apparatus. The observed melting point should be within the range of 90-94 °C.[4]

3.2.2. NMR Spectroscopy

-

Prepare a sample by dissolving approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to identify chemical shifts, multiplicities, coupling constants, and integration values to confirm the structure.

3.2.3. IR Spectroscopy

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands for the functional groups present in the molecule.

Applications in Drug Development

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a valuable building block in the synthesis of various biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications.

-

Anti-inflammatory and Analgesic Agents: The compound is used in the preparation of triazine and pyrimidine derivatives that exhibit anti-inflammatory and analgesic properties.[3]

-

Antioxidants: It serves as a precursor for the synthesis of antioxidants through the formation of heteroaryl amines.[3]

-

Cannabinoid Receptor (CB2) Agonists: This thiophene derivative is a key intermediate in the synthesis of selective CB2 cannabinoid receptor partial agonists, which are being explored for their therapeutic potential.[3]

Visualized Workflows

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Caption: Synthesis and Characterization Workflow.

Logical Relationship in Drug Discovery

The diagram below outlines the logical progression from the core compound to its application in the development of bioactive molecules.

Caption: Role in Bioactive Molecule Synthesis.

References

- 1. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. ETHYL 2-AMINO-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE | 4815-24-1 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Gewald Reaction: A Comprehensive Technical Guide to Thiophene Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] First reported by Karl Gewald in 1966, this one-pot synthesis has become a cornerstone in heterocyclic chemistry, providing access to a class of compounds with significant applications in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the Gewald reaction mechanism, detailed experimental protocols, and a summary of relevant quantitative data.

Core Reaction Mechanism

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[1][3] The reaction proceeds through a sequence of key steps, beginning with a Knoevenagel condensation, followed by the addition of sulfur, and culminating in a cyclization and tautomerization to form the aromatic 2-aminothiophene ring. While the overall transformation is well-established, the precise mechanism of the sulfur addition step has been a subject of discussion, with recent computational studies providing deeper insights.

The generally accepted mechanism unfolds as follows:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene compound (α-cyanoester).[1] This step forms a stable α,β-unsaturated nitrile intermediate, also known as a vinylogous nitrile.

-

Michael Addition of Sulfur: The elemental sulfur, activated by the base, is believed to add to the β-position of the α,β-unsaturated nitrile intermediate via a Michael-type addition. The exact nature of the sulfurating agent is complex and may involve polysulfide intermediates.

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization. The sulfur atom attacks the nitrile group, leading to the formation of a five-membered ring.

-

Tautomerization/Aromatization: The cyclic intermediate then undergoes tautomerization to yield the final, stable 2-aminothiophene product. This final aromatization step is a significant driving force for the reaction.

Detailed Mechanistic Steps

Knoevenagel Condensation

The initial step of the Gewald reaction is the Knoevenagel condensation. The base deprotonates the α-carbon of the cyanoester, creating a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of the ketone or aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated nitrile intermediate.

Quantitative Data Summary

The Gewald reaction is known for its broad substrate scope and generally good to excellent yields. The following table summarizes representative yields for the synthesis of various 2-aminothiophenes under different reaction conditions.

| Entry | Carbonyl Compound | Active Methylene Compound | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 2 | 91 | |

| 2 | Acetone | Ethyl Cyanoacetate | Diethylamine | Methanol | Reflux | 4 | 85 | |

| 3 | 4-Methylcyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 2.5 | 88 | |

| 4 | Acetophenone | Malononitrile | Piperidine | DMF | 80 | 6 | 78 | [4] |

| 5 | Propiophenone | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | 5 | 82 | [4] |

| 6 | Cyclopentanone | Malononitrile | Pyrrolidine | Methanol | 50 | 3 | 90 | [5] |

| 7 | Butanone | Cyanoacetamide | Triethylamine | Ethanol | Reflux | 4 | 75 | [6] |

| 8 | 4-Chloroacetophenone | Malononitrile | Morpholine | DMF | 80 | 6 | 85 | [4] |

| 9 | 4-Methoxyacetophenone | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 7 | 72 | [4] |

| 10 | Cycloheptanone | Malononitrile | Morpholine | Methanol | 50 | 3.5 | 86 | [5] |

Experimental Protocols

The following provides a general experimental protocol for the synthesis of a 2-aminothiophene via the Gewald reaction. Researchers should adapt this protocol based on the specific substrates and desired scale.

Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental Sulfur

-

Morpholine (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (20 mL).

-

Addition of Base: To the stirred suspension, add morpholine (1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (or the desired temperature) and maintain for the required time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water and stir for 30 minutes. The solid product should precipitate.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

-

Characterization: Characterize the final product by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Safety Precautions: The Gewald reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Elemental sulfur is flammable, and morpholine is corrosive and flammable. Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gewald_reaction [chemeurope.com]

- 4. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]

- 5. d-nb.info [d-nb.info]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

The Diverse Biological Activities of 2-Aminothiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of 2-aminothiophene derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Anticancer Activity

Derivatives of 2-aminothiophene have emerged as a promising class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell growth and survival.

One of the primary mechanisms underlying the anticancer activity of certain 2-aminothiophene derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways. These pathways are critical for regulating cell proliferation, survival, and migration.[1][] Dysregulation of EGFR signaling is a common feature in many cancers, making it a key therapeutic target.[][4] Certain 2-aminothiophene derivatives act as ATP-competitive inhibitors of the EGFR tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream effectors.[4] This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells.[4]

dot

Caption: EGFR Signaling Pathway Inhibition by 2-Aminothiophene Derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-aminothiophene derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| SB-44 | Prostate, Cervical Adenocarcinoma | < 35 | |

| SB-83 | Prostate, Cervical Adenocarcinoma | < 35 | |

| SB-200 | Prostate, Cervical Adenocarcinoma | < 35 | |

| 6CN14 | HeLa, PANC-1 | Not specified, but showed high efficiency | [5] |

| 7CN09 | HeLa, PANC-1 | Not specified, but showed high efficiency | [5] |

| TP 5 | HepG2, SMMC-7721 | Higher activity than paclitaxel | [6] |

| Compound 2 | MCF-7, HepG2 | 6.57, 8.86 | [7] |

| Compound 8 | MCF-7 | 8.08 | [7] |

| Compound 14 | MCF-7, HepG2 | 12.94, 19.59 | [7] |

| Compound 15 | MDA-MB-231 | 14.8 (GI50) | [8] |

| Compound 17 | MDA-MB-231 | 17.1 (GI50) | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cancer cells from culture flasks and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiophene derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Anti-inflammatory Activity

Several 2-aminothiophene derivatives have demonstrated potent anti-inflammatory properties. Their mechanism of action is often associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10][11]

Nrf2 is a transcription factor that plays a central role in the cellular defense against oxidative stress and inflammation.[12] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13] Upon exposure to inducers, such as certain 2-aminothiophene derivatives, Nrf2 dissociates from Keap1 and translocates to the nucleus.[13] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription.[12][14] These genes encode for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to mitigate oxidative stress and reduce inflammation.[10][15] The anti-inflammatory effects of these derivatives are also linked to the downregulation of pro-inflammatory mediators such as COX-2 and NF-κB.[9][10]

dot

Caption: NRF2 Signaling Pathway Activation by 2-Aminothiophene Derivatives.

Quantitative Data: Anti-inflammatory Activity

The following table presents the in vitro and in vivo anti-inflammatory activity of selected 2-aminothiophene derivatives.

| Compound ID | Assay | IC50 (µM) | % Inhibition | Reference |

| Compound 1 | Neutrophil Respiratory Burst | 121.47 | 61% | [16] |

| Compound 2 | Neutrophil Respiratory Burst | 412 | 94% | [16] |

| Compound 3 | Neutrophil Respiratory Burst | 323 | 30% | [16] |

| Compound 4 | Neutrophil Respiratory Burst | 348 | 75% | [16] |

| Compound 5 | Neutrophil Respiratory Burst | 422 | 71% | [16] |

| Compound 6 | Neutrophil Respiratory Burst | 396 | 81% | [16] |

| Compound 15 | Carrageenan-induced paw edema | - | 58.46% (at 50 mg/kg) | [17] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds (2-aminothiophene derivatives)

-

Standard drug (e.g., Indomethacin, 10 mg/kg)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (n=6 per group): vehicle control, standard drug, and test compound groups (at different doses). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity

2-Aminothiophene derivatives have also been investigated for their antimicrobial properties, showing activity against a variety of bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 2-aminothiophene derivatives against different microorganisms.

| Compound ID | Microorganism | MIC (µM/mL or µg/mL) | Reference |

| Compound 132 | B. subtilis, S. aureus, E. coli, S. typhi | 0.81 mM/mL | [18] |

| Compound 3a | S. pneumoniae, B. subtilis, P. aeruginosa, E. coli | Stronger than Ampicillin and Gentamicin | [18] |

| Compound 6b | A. fumigatus, S. racemosum, G. candidum, C. albicans | Promising antifungal activity | [18] |

| Compound 9 | A. fumigatus, S. racemosum, G. candidum, C. albicans | Promising antifungal activity | [18] |

| Compound 7 | Pseudomonas aeruginosa | More potent than gentamicin | [19] |

| Compound 7b | P. aeruginosa, S. aureus, B. subtilis | Inhibition zones of 20, 20, and 19 mm, respectively | [20] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

2-aminothiophene derivatives

-

Standard antimicrobial agents

-

Sterile 96-well microplates

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the 2-aminothiophene derivatives and standard drugs in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well containing the serially diluted compounds with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 16-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Synthesis and Experimental Workflow

The synthesis of 2-aminothiophene derivatives is most commonly achieved through the Gewald reaction, a one-pot multicomponent reaction. The general workflow for the synthesis and biological evaluation of these compounds is depicted below.

dot

Caption: General Workflow for Synthesis and Biological Evaluation.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes.

General Procedure: A mixture of an α-methylene ketone or aldehyde (1 equivalent), an activated nitrile (e.g., malononitrile or ethyl cyanoacetate) (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is treated with a catalytic amount of a base (e.g., morpholine, piperidine, or triethylamine). The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight. Upon completion of the reaction, the product often precipitates from the solution and can be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

Conclusion

2-Aminothiophene derivatives represent a highly valuable and versatile scaffold in the field of drug discovery. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections underscores their potential for the development of novel therapeutics. The information compiled in this technical guide, including quantitative biological data, detailed experimental protocols, and mechanistic insights into their modes of action, is intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important class of compounds. Further exploration and optimization of 2-aminothiophene derivatives are warranted to unlock their full therapeutic potential.

References

- 1. ClinPGx [clinpgx.org]

- 2. mdpi.com [mdpi.com]

- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nrf2-ARE Signaling Pathway: Significance and symbolism [wisdomlib.org]

- 15. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 16. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses [mdpi.com]

- 20. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Strategic Applications of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a polysubstituted aminothiophene, has emerged as a pivotal scaffold in synthetic organic chemistry and medicinal chemistry. First described in the context of the broader discovery of the Gewald reaction, this compound has proven to be a versatile precursor for the synthesis of a variety of heterocyclic systems, most notably thienopyrimidines and cannabinoid receptor 2 (CB2) agonists. This technical guide provides an in-depth exploration of its discovery, historical evolution, and key synthetic methodologies. It presents a compilation of quantitative data, detailed experimental protocols, and a visual representation of its application in a significant drug discovery workflow, offering a comprehensive resource for researchers in the field.

Discovery and Historical Context

The discovery of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is intrinsically linked to the development of the Gewald reaction , a multicomponent reaction that provides access to polysubstituted 2-aminothiophenes. This reaction was first reported by German chemist Karl Gewald in the 1960s. His seminal work, including a publication in 1965, laid the foundation for the synthesis of a wide array of 2-aminothiophene derivatives.[1][2] The Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.

Initially, the applications of this class of compounds were primarily in the realm of dye chemistry. However, the inherent structural features of 2-aminothiophenes, particularly their ability to serve as synthons for fused heterocyclic systems, quickly garnered the attention of medicinal chemists. Over the subsequent decades, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate transitioned from a synthetic curiosity to a valuable building block in drug discovery. Its utility has been demonstrated in the synthesis of compounds targeting a range of biological targets, including kinases and G-protein coupled receptors. Specifically, it has become a key intermediate in the development of anti-inflammatory, analgesic, and anticancer agents.[3][4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is presented below. This data is essential for its identification, purification, and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂S | |

| Molecular Weight | 199.27 g/mol | |

| Melting Point | 91-92 °C | [5] |

| Appearance | White to off-white crystalline solid | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.2 (t, 3H, J = 7.0 Hz), 2.0 (s, 3H), 2.3 (s, 3H), 4.5 (q, 2H, J = 7.0 Hz) | [5] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 14.5, 16.3, 60.2, 108.6, 117.2, 129.6, 159.1, 166.3 | [5] |

| **IR (KBr) ν (cm⁻¹) ** | 3433, 3336, 3218, 2918, 2855, 1716, 1609, 1520, 1305, 1047 | [5] |

Experimental Protocols: Synthesis via the Gewald Reaction

The Gewald reaction remains the most common and efficient method for the synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Below are detailed protocols for the classical approach and a more recent, environmentally friendly variation.

Classical Gewald Synthesis

This protocol is adapted from established literature procedures.

Materials:

-

2-Butanone (butan-2-one)

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable basic catalyst like diethylamine)

-

Ethanol (or methanol)

Procedure:

-

To a stirred mixture of 2-butanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in ethanol, slowly add morpholine (1.0 eq) at a temperature of 35-40 °C.

-

After the addition is complete, continue stirring the reaction mixture at 45 °C for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration and washed with cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol to yield Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a crystalline solid.

Solvent-Free Ball-Milling Method

This method offers a green and efficient alternative to the classical synthesis.[5]

Materials:

-

2-Butanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Planetary ball mill with tempered vials and balls

Procedure:

-

Place 2-butanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) into a tempered vial of a planetary ball mill.

-

Add tempered balls to the vial (a ball-to-reagent weight ratio of 5:1 is recommended).[5]

-

Close the vials and place them in the planetary ball mill.

-

Mill the mixture at a high rotation speed (e.g., 750 rpm) for approximately 30-60 minutes.[5] Monitor the reaction progress by TLC.

-

After the reaction is complete, the crude product is obtained directly from the vial.

-

Purify the product by recrystallization from a suitable solvent such as ethyl acetate.[5]

Applications in Drug Discovery: A Workflow for Thienopyrimidine Synthesis

A significant application of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is its use as a precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[6]

Caption: Synthetic workflow for the preparation of bioactive thienopyrimidines.

Role in Cannabinoid Receptor 2 (CB2) Agonist Development

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and its derivatives are also instrumental in the synthesis of selective CB2 receptor agonists, which are being investigated for the treatment of inflammatory and neuropathic pain. The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells. Its activation leads to a signaling cascade that modulates immune responses.

Caption: Synthesis of a CB2 agonist and its signaling pathway.

Upon binding of an agonist, the CB2 receptor couples to inhibitory G-proteins (Gi/o).[7] This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). Concurrently, the G-protein activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[7] These signaling events ultimately result in the modulation of gene expression and cellular responses, often leading to anti-inflammatory and analgesic effects.

Conclusion

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a molecule born from the pioneering work of Karl Gewald, has proven to be of significant and lasting value to the scientific community. Its straightforward synthesis and versatile reactivity have established it as a cornerstone in the construction of complex heterocyclic scaffolds. For researchers and professionals in drug development, this compound represents a gateway to novel therapeutics, particularly in the areas of inflammation, pain, and oncology. The continued exploration of its synthetic potential and biological applications promises to yield further innovations in medicinal chemistry.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. Gewald, K. (1965) Heterocyclen aus CH-aciden Nitrilen, VII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylenaktiven Nitrilen. Chemische Berichte, 98, 3571-3577. - References - Scientific Research Publishing [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

- 6. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

The Ascendance of Thiophene Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, has firmly established itself as a "privileged" structure in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a bioisosteric replacement for other aromatic systems have propelled the development of a vast array of thiophene-containing therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of thiophene derivatives, with a focus on their applications in oncology, infectious diseases, and inflammation. The content herein is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical pharmacophore.

Synthetic Strategies for Thiophene Ring Construction

The versatility of the thiophene ring in drug design is matched by the numerous synthetic routes available for its construction and derivatization. Two of the most prominent and widely utilized methods are the Gewald and Paal-Knorr syntheses.

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly functionalized 2-aminothiophenes.[1][3] This method is particularly valuable for generating libraries of compounds for high-throughput screening.

Experimental Protocol: General One-Pot Gewald Synthesis of 2-Aminothiophenes [1][4]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (e.g., a ketone or aldehyde; 10 mmol), the active methylene compound (e.g., ethyl cyanoacetate or malononitrile; 10 mmol), and elemental sulfur (12 mmol, 0.38 g).

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol or methanol (20-30 mL). Introduce a basic catalyst, such as morpholine or triethylamine (10-20 mol%).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-50 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the product by filtration. If no precipitate is present, pour the mixture into ice-cold water and stir until a solid forms.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Logical Workflow for the Gewald Synthesis

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis offers a direct method for preparing thiophenes from 1,4-dicarbonyl compounds.[5][6] This reaction is particularly useful for synthesizing thiophenes with specific substitution patterns.

Experimental Protocol: Paal-Knorr Synthesis of Substituted Thiophenes [6][7]

-

Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable anhydrous solvent (e.g., toluene or dioxane).

-

Sulfurizing Agent: Add a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (0.5 equivalents). Caution: This reaction should be performed in a well-ventilated fume hood as toxic hydrogen sulfide (H₂S) gas may be evolved.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for the time required for the reaction to complete (typically monitored by TLC).

-

Workup: After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Thiophene Derivatives in Oncology

Thiophene-containing molecules have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis.[8][9]

Kinase Inhibition

A prominent mechanism of action for many thiophene-based anticancer drugs is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[10][11] Thiophene derivatives have been shown to be effective inhibitors of several key kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT.[10]

Simplified Kinase Signaling Pathway Targeted by Thiophene Derivatives

Caption: Thiophene derivatives can inhibit key kinases in cancer cell signaling.

Cytotoxicity of Thiophene Derivatives

The anticancer potential of thiophene derivatives is quantified by their cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to assess the potency of these compounds.

| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| Thiophene Carboxamides | Compound 2b | Hep3B (Liver) | 5.46 | Doxorubicin | Not Specified |

| Thiophene Carboxamides | Compound 2d | Hep3B (Liver) | 8.85 | Doxorubicin | Not Specified |

| Thiophene Carboxamides | Compound 2e | Hep3B (Liver) | 12.58 | Doxorubicin | Not Specified |

| Thiophene-based Chalcones | Chalcone 3c | MCF-7 (Breast) | 5.52 | Doxorubicin | Not Specified |

| Fused Thiophene | Compound 480 | HeLa (Cervical) | 12.61 (µg/mL) | Paclitaxel | Not Specified |

| Fused Thiophene | Compound 480 | Hep G2 (Liver) | 33.42 (µg/mL) | Paclitaxel | Not Specified |

| Aminothiophene Derivatives | Compound 15b | A2780 (Ovarian) | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 |

| Thiophene Derivative | Compound 1312 | SGC-7901 (Gastric) | 0.34 | 5-FU | >17 |

| Thiophene Derivative | Compound 1312 | HT-29 (Colon) | 0.36 | 5-FU | >13 |

| Thiophene Derivative | Compound 1312 | EC-9706 (Esophageal) | 3.17 | 5-FU | >57 |

| Thienopyrimidine | Compound 5 | MCF-7 (Breast) | 2.5 ± 0.2 | Doxorubicin | 3.1 ± 0.2 |

| Thienopyrimidine | Compound 5 | HepG-2 (Liver) | 3.9 ± 0.3 | Doxorubicin | 4.6 ± 0.3 |

| Thienopyrimidine | Compound 8 | MCF-7 (Breast) | 1.9 ± 0.1 | Doxorubicin | 3.1 ± 0.2 |

| Thienopyrimidine | Compound 8 | HepG-2 (Liver) | 2.8 ± 0.2 | Doxorubicin | 4.6 ± 0.3 |

| Benzothiophene hydrazide | Compound 16b | U87MG (Glioblastoma) | 7.2 | - | - |

Data compiled from multiple sources.[8][11][12][13][14][15]

Experimental Protocol: MTT Cytotoxicity Assay [8][16]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Dissolve the thiophene-based compounds in a suitable solvent (e.g., DMSO) and add them to the wells at various concentrations. Include control wells with untreated cells and cells treated with a vehicle control. Incubate the plates for a further 48-72 hours.

-

MTT Addition: After the incubation period, remove the culture medium and add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Thiophene Derivatives in Antimicrobial Chemotherapy

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Thiophene derivatives have shown considerable promise as antibacterial and antifungal agents.

Antibacterial and Antifungal Activity

The antimicrobial efficacy of thiophene derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) |

| Thiophene Derivative | Compound 4 | Acinetobacter baumannii (Col-R) | 16 (MIC₅₀) |

| Thiophene Derivative | Compound 4 | Escherichia coli (Col-R) | 8 (MIC₅₀) |

| Thiophene Derivative | Compound 5 | Acinetobacter baumannii (Col-R) | 16 (MIC₅₀) |

| Thiophene Derivative | Compound 5 | Escherichia coli (Col-R) | 32 (MIC₅₀) |

| Thiophene Derivative | Compound 8 | Acinetobacter baumannii (Col-R) | 32 (MIC₅₀) |

| Thiophene Derivative | Compound 8 | Escherichia coli (Col-R) | 32 (MIC₅₀) |

| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted | Staphylococcus aureus | 16 |

| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted | Candida albicans | 16 |

| Thiophene Derivative | Compound 7 | Pseudomonas aeruginosa | More potent than Gentamicin |

| Benzo[b]thiophene | Various derivatives | Candida species | 32-64 |

Data compiled from multiple sources.[17][18][19][20]

Experimental Protocol: Broth Microdilution for MIC Determination [18]

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

-

Compound Dilution: Serially dilute the thiophene compounds in a 96-well microtiter plate using the broth medium.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Thiophene Derivatives in Anti-inflammatory Drug Discovery

Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease. Thiophene-containing compounds have been successfully developed as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[21]

Simplified Arachidonic Acid Cascade and Inhibition by Thiophene Derivatives

Caption: Thiophene derivatives can inhibit key enzymes in the inflammatory pathway.

Conclusion

The thiophene nucleus continues to be a cornerstone of modern medicinal chemistry, offering a versatile and effective scaffold for the design of novel therapeutic agents. The synthetic accessibility of thiophene derivatives, coupled with their diverse biological activities, ensures their continued relevance in the pursuit of new treatments for a wide range of diseases. This technical guide has provided a comprehensive overview of the current landscape of thiophene-based drug discovery, highlighting key synthetic methodologies, quantitative biological data, and mechanisms of action. It is anticipated that the insights and protocols presented herein will serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]

- 5. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. Research Portal [uwf-flvc-researchmanagement.esploro.exlibrisgroup.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Properties of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a polysubstituted aminothiophene that serves as a crucial building block in synthetic organic chemistry. Its structural features, particularly the presence of an amino group and an ester functional group on a thiophene ring, make it a valuable precursor for the synthesis of a variety of heterocyclic compounds. This guide provides a comprehensive overview of its solubility and stability, drawing from available scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂S | [1][2] |

| Molecular Weight | 199.27 g/mol | [1] |

| Appearance | White to very pale yellow solid/clear liquid | [1][2] |

| Melting Point | 90 - 94 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| CAS Number | 4815-24-1 | [1] |

Solubility Profile

Quantitative solubility data for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate in various solvents is not extensively reported in the available literature. However, its recrystallization from ethanol is a common purification step, indicating good solubility in this solvent upon heating and lower solubility at room temperature.[3]

Table of Qualitative Solubility:

| Solvent | Solubility | Reference |

| Ethanol | Soluble on heating | [3] |

Experimental Protocol for Solubility Determination (General Method)

A standardized method for determining the solubility of a compound like Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is the shake-flask method, as outlined in guidelines from the USP.

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in a flask.

-

Equilibration: Agitate the flask at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL).

Stability Profile

Experimental Protocol for Stability Assessment (General Method)

Forced degradation studies are typically performed to understand the stability of a compound. A general protocol involves:

-

Sample Preparation: Prepare solutions of the compound in relevant media (e.g., acidic, basic, neutral, and oxidative).

-

Stress Conditions:

-

Hydrolytic Stability: Expose the solutions to different pH values (e.g., 0.1N HCl, water, 0.1N NaOH) at elevated temperatures.

-

Thermal Stability: Expose the solid compound and its solution to dry heat.

-

Photostability: Expose the solid compound and its solution to UV and visible light.

-

-

Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Data Interpretation: Determine the rate of degradation and identify the degradation products.

Synthesis and Reactivity

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is primarily synthesized through the Gewald multicomponent reaction.[6][7][8][9][10]

Experimental Protocol: Gewald Synthesis

-

Reactants:

-

2-Butanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Base catalyst (e.g., diethylamine or morpholine)

-

Solvent (e.g., ethanol)

-

-

Procedure:

-

To a stirred mixture of 2-butanone, ethyl cyanoacetate, and elemental sulfur in ethanol, slowly add the base catalyst.[11]

-

Heat the reaction mixture at a controlled temperature (e.g., 45-50 °C) for several hours.[12]

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.[12]

-

Collect the solid product by filtration and wash with cold ethanol.[11]

-

Recrystallize the crude product from ethanol to obtain pure Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[11]

-

Logical Relationship: Gewald Reaction Mechanism

The following diagram illustrates the key steps in the Gewald synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) [ouci.dntb.gov.ua]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald_reaction [chemeurope.com]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ETHYL 2-AMINO-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE | 4815-24-1 [chemicalbook.com]

- 12. asianpubs.org [asianpubs.org]

Unlocking the Therapeutic Potential of Aminothiophenes: A Technical Guide to Key Targets

For Immediate Release

This technical guide provides an in-depth analysis of the diverse therapeutic targets of aminothiophene compounds, offering valuable insights for researchers, scientists, and drug development professionals. Aminothiophenes, a class of sulfur-containing heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document summarizes key findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and visualizes critical biological pathways and workflows.

Anticancer Activity: A Multi-pronged Approach

Aminothiophene derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes to the disruption of cytoskeletal dynamics and key signaling pathways.

Kinase Inhibition

A prominent mechanism of action for many aminothiophene-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

Dual targeting of EGFR and HER2 is a validated strategy in cancer therapy, particularly for non-small cell lung cancer.[1] Certain aminothiophene derivatives have emerged as potent dual inhibitors. For instance, a series of thieno[2,3-d][2][3][4]triazine and acetamide derivatives have shown IC50 values in the nanomolar range against the H1299 lung cancer cell line.[1] One notable compound, 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, exhibited an IC50 of 0.47 nM against EGFR and 0.14 nM against HER2.[1] Novel pyrazole–thiophene hybrid derivatives have also been designed as multitarget inhibitors of wild-type EGFR, the T790M mutant, and VEGFR-2.[5]

VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Aminothiophene derivatives have been investigated as VEGFR-2 inhibitors. Thiophene carboxamides have been designed as dual inhibitors of VEGFRs and mitosis, with some derivatives showing greater cytotoxicity than the multi-kinase inhibitor Sorafenib against HepG-2 cells.[6]

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Highly selective PI3K inhibitors with subnanomolar PI3Kα potency have been developed from a tetra-substituted thiophene scaffold.[7] These compounds demonstrated good oral antitumor activity in a mouse xenograft model.[7]

Thienopyrimidine derivatives, which can be synthesized from aminothiophenes, have been investigated as inhibitors of various protein kinases, including FMS-like tyrosine kinase 3 (FLT3).[8]

Quantitative Data on Kinase Inhibition by Aminothiophene Derivatives

| Compound Class | Target Kinase(s) | Cell Line | IC50 (nM) | Reference Compound |

| Thieno[2,3-d][2][3][4]triazine/acetamide derivative (21a) | EGFR | H1299 | 0.47 | Imatinib |

| HER2 | 0.14 | |||

| Pyrazole-thiophene hybrid (2) | EGFR (wild-type) | - | 16,250 (µg/mL) | Erlotinib, Sorafenib |

| EGFR (T790M) | - | 17,800 (µg/mL) | ||

| Pyrazole-thiophene hybrid (8) | VEGFR-2 | - | 35,850 (µg/mL) | |

| Tetra-substituted thiophenes (9, 10) | PI3Kα | - | < 1 | - |

| mTOR | - | > 1000 | ||

| Thienopyrimidine (5) | FLT3 | - | 32,435 | - |

Signaling Pathway of a Receptor Tyrosine Kinase (e.g., EGFR)

Caption: EGFR signaling pathway and the inhibitory action of aminothiophene compounds.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[9] Aminothiophene derivatives have been identified as potent inhibitors of tubulin polymerization, often binding to the colchicine site.[2][10] For example, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene inhibits cancer cell growth at subnanomolar concentrations.[2]

Quantitative Data on Tubulin Polymerization Inhibition

| Compound | Cell Line | GI50 (pM) | IC50 (µM) for Tubulin Assembly | Reference |

| 6-amino-1-(3′,4′,5′-trimethoxyphenyl) benzosuberene analogue | SK-OV-3 (ovarian) | 33 | 1.2 | [11] |

| Thiophene carboxamide (21) | HepG-2, HCT-116 | - | - | [6] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. Aminothiophene derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory mediators.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition